molecular formula C21H18ClN3O4S B2693904 Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate CAS No. 1040654-53-2

Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate

Cat. No.: B2693904
CAS No.: 1040654-53-2
M. Wt: 443.9
InChI Key: IJFDQJXPJOHPQF-UHFFFAOYSA-N
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Description

“Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years due to their wide range of applications. The synthesis often involves the reaction of 4-hydroxy-1-methylquinolin-2 (1 H )-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Research on derivatives of thiazolidinones and benzothiazoles, closely related to the compound , has shown promising anticancer activity. For instance, studies have synthesized novel 4-thiazolidinones containing the benzothiazole moiety and evaluated their anticancer activity. Certain derivatives demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, D., et al., 2010). This suggests that modifications incorporating the benzothiazole and thiazolidinone units can lead to compounds with potent anticancer properties.

Synthesis of Building Blocks for Drug Discovery

The compound also serves as a foundation for creating novel building blocks in drug discovery. A study described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting the utility of the benzo[d]thiazole core as a versatile component in medicinal chemistry. These building blocks offer the possibility to explore chemical space around the molecule, potentially leading to the discovery of new ligands for various biological targets (Durcik, M., et al., 2020).

Molecular Organization and Aggregation Studies

The study of molecular aggregation and organization is another area where similar compounds find application. For example, the spectroscopic studies of thiadiazole derivatives have provided insights into molecular aggregation processes, which are crucial for understanding the physicochemical properties of bioactive compounds. Such studies can guide the design of molecules with improved bioavailability and efficacy (Matwijczuk, A., et al., 2016).

Mechanism of Action

The mechanism of action of thiazole derivatives is diverse and depends on the specific compound. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, and antifungal activities .

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced bioactive properties and lesser side effects .

Properties

IUPAC Name

methyl 4-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-29-20(28)14-4-8-16(9-5-14)23-18(26)11-10-17-12-30-21(24-17)25-19(27)13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFDQJXPJOHPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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